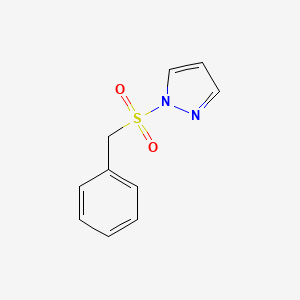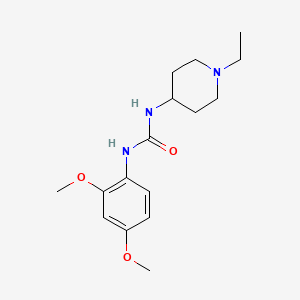![molecular formula C17H19ClFN3O2 B5408796 N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B5408796.png)
N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-fluorophenyl group, a furan ring, and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with 4-[(furan-2-yl)methyl]piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the furan ring may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)acetamide
- N-(4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide
- N-(3-chlorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-{4-[(furan-2-yl)methyl]piperazin-1-yl}acetamide is unique due to the combination of its chloro-fluorophenyl group, furan ring, and piperazine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2/c18-15-10-13(3-4-16(15)19)20-17(23)12-22-7-5-21(6-8-22)11-14-2-1-9-24-14/h1-4,9-10H,5-8,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOKQLUOABAMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-TOLUIDINOCARBONYL)AMINO]BENZOIC ACID](/img/structure/B5408723.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutyl-N-isopropylacetamide](/img/structure/B5408753.png)
![methyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5408756.png)
![N-(2-fluorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B5408764.png)
![[(1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B5408776.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)
![(3R,4R)-1-(4-amino-5-methylpyrimidin-2-yl)-4-[4-(2-phenylethyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5408786.png)
![(E)-1-(2-methylpropyl)-N-[(E)-[1-(2-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene]amino]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-imine](/img/structure/B5408794.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide](/img/structure/B5408800.png)
